Methyl 8-oxobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate
Description
Methyl 8-oxobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate is a bicyclic organic compound featuring a fused bicyclo[4.2.0]octatriene core. The molecule contains a methyl ester group at position 7 and an oxo (keto) group at position 8.
Properties
CAS No. |
17539-22-9 |
|---|---|
Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
methyl 8-oxobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate |
InChI |
InChI=1S/C10H8O3/c1-13-10(12)8-6-4-2-3-5-7(6)9(8)11/h2-5,8H,1H3 |
InChI Key |
YWFCSFFNFVXBJX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-oxobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a ketone in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-oxobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Methyl 8-oxobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Its derivatives may be explored for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may investigate its potential as a pharmaceutical intermediate.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 8-oxobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the ketone and ester groups, which can participate in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biochemical effects.
Comparison with Similar Compounds
Structural and Molecular Comparison
Key Observations :
- Polarity: The 8-oxo group in the target compound increases polarity compared to non-oxygenated analogs, likely enhancing solubility in polar solvents .
- Reactivity : The carbonyl chloride () is highly reactive, serving as an acylating agent, whereas the methyl ester derivatives () are more stable under standard conditions .
Biological Activity
Methyl 8-oxobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate (CAS No. 17539-22-9) is a bicyclic compound with significant biological activity. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound has the molecular formula C10H8O3 and a molecular weight of approximately 176.17 g/mol. The structure features a bicyclic framework that contributes to its unique chemical reactivity and biological interactions.
Antioxidant Properties
Research indicates that this compound exhibits notable antioxidant activity. It has been shown to scavenge free radicals effectively, thereby protecting cellular components from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Activity
Several studies have reported the antimicrobial effects of this compound against a range of pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibition of growth | |
| Staphylococcus aureus | Moderate inhibition | |
| Candida albicans | Effective at higher concentrations |
The compound's mechanism appears to involve disrupting cell membrane integrity and inhibiting metabolic pathways essential for microbial survival.
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties in vitro and in vivo. It can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory conditions like arthritis or inflammatory bowel disease.
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing oxidative damage.
- Membrane Disruption : Its lipophilic nature enables it to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Cytokine Modulation : By influencing signaling pathways involved in inflammation, it can downregulate the expression of inflammatory mediators.
Study 1: Antioxidant Efficacy
A study conducted on human cell lines demonstrated that treatment with this compound resulted in a significant reduction in oxidative stress markers compared to untreated controls (p < 0.05). This suggests its potential as a therapeutic agent in oxidative stress-related diseases.
Study 2: Antimicrobial Assessment
In another study focusing on its antimicrobial properties, this compound was tested against various bacterial strains using disk diffusion methods. The results indicated clear zones of inhibition for E. coli and S. aureus, highlighting its effectiveness as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the critical physical and chemical properties of Methyl 8-oxobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate for experimental design?
- Answer : Key properties include:
- Molecular formula : C₁₁H₁₂O₂ (or C₁₀H₁₀O₂ for related derivatives) .
- Boiling point : 236.7±19.0 °C (predicted) .
- Density : 1.123±0.06 g/cm³ at 20 °C .
- Storage : Stable as a pale yellow oil when sealed at 20–22 °C .
- Purity : Commercial samples may achieve ≥95% purity, requiring verification via HPLC or GC-MS .
Q. What synthetic methodologies are reported for this compound?
- Answer : Common routes include:
- Modular synthesis : Multi-step reactions starting from substituted benzocyclobutenes, employing catalysts like Pd(PPh₃)₄ for cross-coupling. Yields range from 60–79% depending on substituents .
- Functionalization : Reacting the bicyclic core with methanesulfonyl chloride under basic conditions (e.g., triethylamine) to introduce sulfonyl groups .
- Table: Comparison of Synthetic Routes
| Method | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pd-catalyzed coupling | Pd(PPh₃)₄, anhydrous THF | 79 | |
| Sulfonylation | MeSO₂Cl, Et₃N, CH₂Cl₂ | 65–75 |
Advanced Research Questions
Q. How can spectroscopic techniques resolve structural ambiguities in derivatives of this compound?
- Answer :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). For example, protons on the bicyclic core resonate at δ 7.25–7.90 ppm in CDCl₃, with coupling constants (J = 7.3–8.8 Hz) indicating aromaticity .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and sulfonyl (S=O) groups at ~1350–1150 cm⁻¹ .
- HRMS : Validate molecular ions (e.g., [M+K]⁺ at m/z 665.2477) with <1 ppm error .
- Methodological Note : Use deuterated solvents for NMR and calibrate instruments with internal standards (e.g., TMS).
Q. How do substituents on the bicyclic core influence biological activity?
- Answer :
- Fluoro/methoxy groups at position 5 enhance enzyme inhibition (e.g., cyclooxygenase-2) due to electron-withdrawing effects .
- Sulfonyl derivatives show improved pharmacokinetic profiles, as seen in analogs with anti-inflammatory activity .
- Contradiction Analysis : Discrepancies in reported bioactivities may arise from assay conditions (e.g., cell lines, concentration ranges). For example, methyl esters exhibit cytotoxicity at >50 µM, while carboxylates are inactive .
Q. What computational strategies predict the reactivity of this compound in Diels-Alder or cycloaddition reactions?
- Answer :
- DFT calculations (B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to assess regioselectivity. The strained bicyclic system acts as a dienophile with elevated LUMO energy (−1.2 eV) .
- MD simulations (AMBER force field) predict steric hindrance from substituents (e.g., tert-butyl groups), reducing reaction rates by ~30% .
Q. How can stability studies optimize storage conditions for lab-scale batches?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
